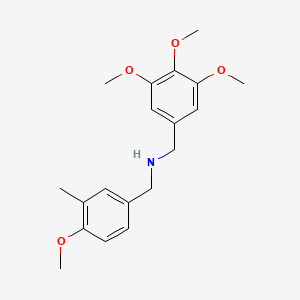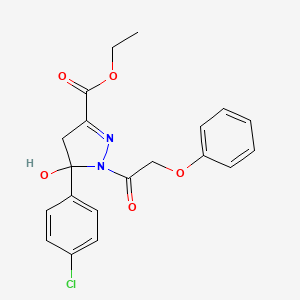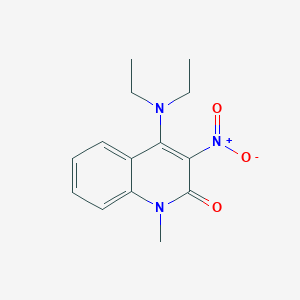
(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, also known as MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug. It is a potent agonist of the cannabinoid receptors and has been associated with a number of adverse effects, including psychosis, seizures, and even death. However, MMB-CHMINACA also has potential applications in scientific research, particularly in the study of the endocannabinoid system and the development of new drugs for various medical conditions.
作用机制
(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinase pathways, and the modulation of ion channels. The overall effect is a modulation of neurotransmitter release and neuronal excitability, which can lead to a range of physiological and behavioral effects.
Biochemical and Physiological Effects
(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. These effects are thought to underlie the behavioral and cognitive effects of (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, including its euphoric and anxiogenic properties.
实验室实验的优点和局限性
(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has several advantages for use in scientific research, including its high potency and selectivity for the CB1 and CB2 receptors. It also has a relatively long half-life, which allows for extended experiments and measurements. However, (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine also has several limitations, including its potential toxicity and adverse effects, as well as its potential for abuse and diversion.
未来方向
There are several potential future directions for research involving (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is the development of new drugs that target the endocannabinoid system, particularly for the treatment of pain, anxiety, and other medical conditions. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on brain function and behavior, including the potential for addiction and neurotoxicity. Finally, there is a need for further research into the pharmacology and toxicology of (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine, including its potential for interactions with other drugs and its effects on different populations.
合成方法
The synthesis of (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine involves several steps, including the preparation of the starting materials and the condensation reaction between them. One common method involves the use of 3,4,5-trimethoxybenzaldehyde and 4-methoxy-3-methylbenzylamine as the starting materials, which are then subjected to a reaction with a suitable catalyst and solvent to form the final product. The process requires careful control of reaction conditions to ensure high yield and purity of the product.
科学研究应用
(4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine has been used in scientific research to investigate the pharmacology of the endocannabinoid system and the effects of synthetic cannabinoids on various physiological processes. It has been found to be a potent agonist of the CB1 and CB2 receptors, with a higher affinity for CB1 receptors. Studies have also shown that (4-methoxy-3-methylbenzyl)(3,4,5-trimethoxybenzyl)amine can induce a range of physiological effects, including analgesia, hypothermia, and sedation.
属性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13-8-14(6-7-16(13)21-2)11-20-12-15-9-17(22-3)19(24-5)18(10-15)23-4/h6-10,20H,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGCRQKKMFHFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC2=CC(=C(C(=C2)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxy-3-methylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)

![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4967102.png)

![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
![2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4967134.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4967178.png)
